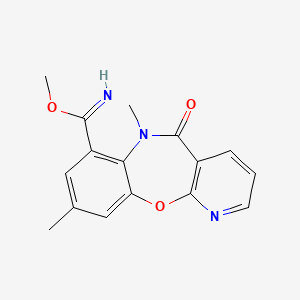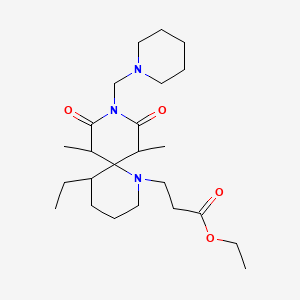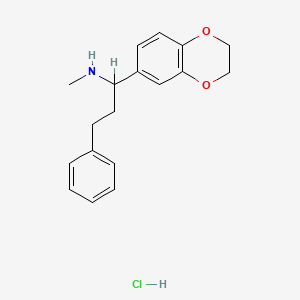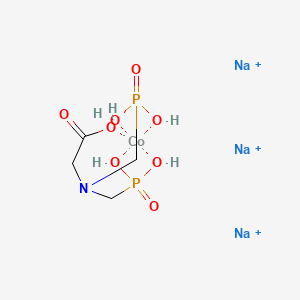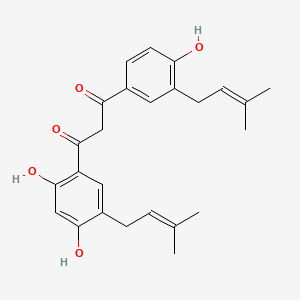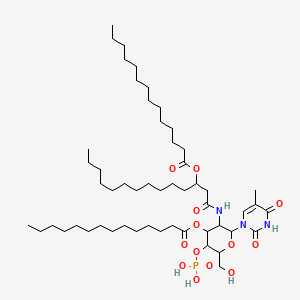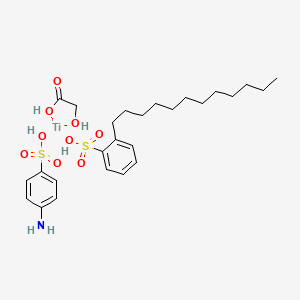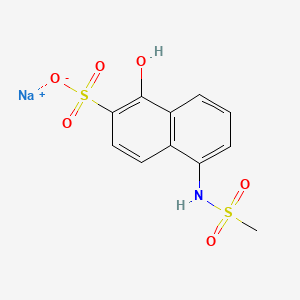
1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt is a chemical compound with the molecular formula C11H9NO6S2Na. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both hydroxyl and sulfonamido functional groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt typically involves the sulfonation of naphthalene followed by the introduction of hydroxyl and methanesulfonamido groups. The process can be summarized as follows:
Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at specific positions on the naphthalene ring.
Hydroxylation: The sulfonated naphthalene is then hydroxylated using appropriate reagents to introduce the hydroxyl group.
Methanesulfonamido Group Introduction: Finally, the methanesulfonamido group is introduced through a reaction with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction temperatures and pressures are common to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonamido group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: De-sulfonamido derivatives.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a component in various formulations.
Mécanisme D'action
The mechanism by which 1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt exerts its effects is primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the sulfonamido group can engage in various chemical reactions. These interactions can affect molecular targets and pathways, influencing the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hydroxy-2-naphthalenesulfonic acid, sodium salt
- 5-Hydroxy-1-naphthalenesulfonic acid, sodium salt
- 2-Naphthalenesulfonic acid, sodium salt
Uniqueness
1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt is unique due to the presence of both hydroxyl and methanesulfonamido groups, which confer distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable in specific applications where these functional groups are required.
Propriétés
Numéro CAS |
71173-82-5 |
|---|---|
Formule moléculaire |
C11H10NNaO6S2 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
sodium;1-hydroxy-5-(methanesulfonamido)naphthalene-2-sulfonate |
InChI |
InChI=1S/C11H11NO6S2.Na/c1-19(14,15)12-9-4-2-3-8-7(9)5-6-10(11(8)13)20(16,17)18;/h2-6,12-13H,1H3,(H,16,17,18);/q;+1/p-1 |
Clé InChI |
NIKIYPCHOYNMKE-UHFFFAOYSA-M |
SMILES canonique |
CS(=O)(=O)NC1=CC=CC2=C1C=CC(=C2O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


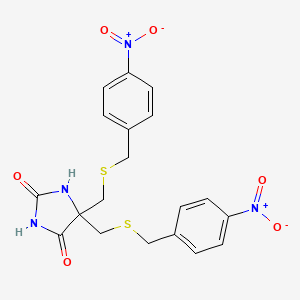

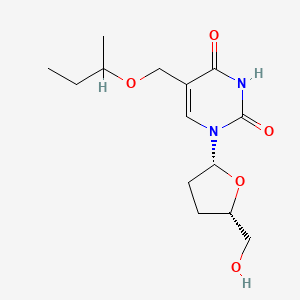
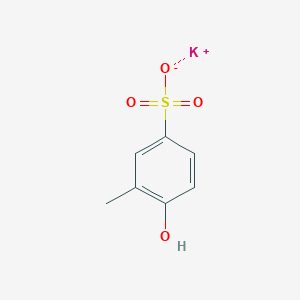

![6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one](/img/structure/B12783862.png)
